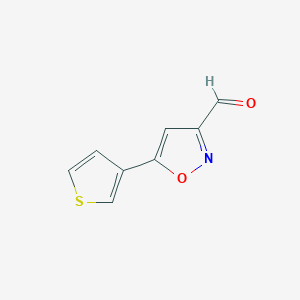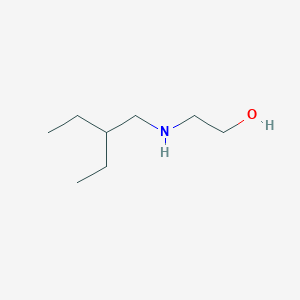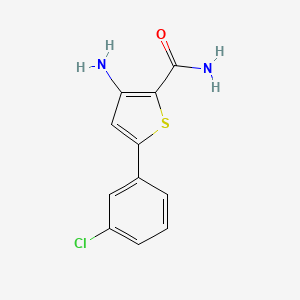
5-(3-Thienyl)-3-isoxazolecarboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Thienyl)-3-isoxazolecarboxaldehyde is a heterocyclic compound that features both a thiophene and an isoxazole ring The thiophene ring contains sulfur, while the isoxazole ring contains both oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Thienyl)-3-isoxazolecarboxaldehyde can be achieved through several methods. One common approach involves the condensation of aldehydes with primary nitro compounds. For instance, the reaction of 3-oxetanone with primary nitro compounds can yield isoxazole-4-carbaldehydes . Another method involves the heating of 2-formyl azirines in toluene at 200°C for 24 hours, which affords isoxazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of high-yield reactions and scalable processes, would apply. The choice of solvents, catalysts, and reaction conditions would be optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Thienyl)-3-isoxazolecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens or nitro compounds.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
5-(3-Thienyl)-3-isoxazolecarboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Mécanisme D'action
The mechanism of action of 5-(3-Thienyl)-3-isoxazolecarboxaldehyde involves its interaction with various molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole-4-carbaldehyde: Similar in structure but lacks the thiophene ring.
Thiophene-2-carbaldehyde: Contains the thiophene ring but lacks the isoxazole moiety.
5-(2-Thienyl)isoxazole-3-carbaldehyde: Similar structure with a different position of the thiophene ring.
Uniqueness
5-(3-Thienyl)-3-isoxazolecarboxaldehyde is unique due to the presence of both thiophene and isoxazole rings, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H5NO2S |
|---|---|
Poids moléculaire |
179.20 g/mol |
Nom IUPAC |
5-thiophen-3-yl-1,2-oxazole-3-carbaldehyde |
InChI |
InChI=1S/C8H5NO2S/c10-4-7-3-8(11-9-7)6-1-2-12-5-6/h1-5H |
Clé InChI |
VCNFSQUQPDBGMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=C1C2=CC(=NO2)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5-Methyl-4-{[(3-methylphenyl)sulfonyl]methyl}-1,3-oxazol-2-yl)benzoic Acid](/img/structure/B8337373.png)








![2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)benzonitrile](/img/structure/B8337434.png)



